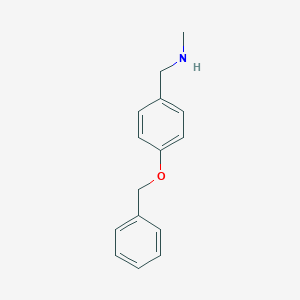

1-(5-Bromo-2-methoxyphenyl)ethanol

説明

“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .

Synthesis Analysis

The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .科学的研究の応用

1. Metabolic Analysis and Pathways

The compound "1-(5-Bromo-2-methoxyphenyl)ethanol" and its structural variants have been a subject of metabolic analysis. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to the compound , has been studied for its in vivo metabolism in rats. Identified metabolites include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, highlighting the compound's involvement in complex metabolic pathways (Kanamori et al., 2002). This study provides insights into the metabolic transformations that compounds structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol" may undergo in biological systems.

2. Enzymatic Biocatalysis

Enantiopure forms of structurally related compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts like Lactobacillus senmaizuke. This process was optimized using the Box–Behnken design-based model, demonstrating the potential of enzymatic systems in synthesizing and manipulating compounds structurally akin to "1-(5-Bromo-2-methoxyphenyl)ethanol" for pharmaceutical applications (Kavi et al., 2021).

3. Chemical Synthesis and Modification

The compound has also been a focus in chemical synthesis studies, where its structural analogs have been modified to yield various derivatives with potential pharmaceutical applications. For instance, the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-methoxynaphthalene was achieved with a high yield, illustrating the compound's flexibility for chemical modifications and its potential in drug synthesis (Shuai, 2003).

Applications in Pharmaceutical Synthesis

1. Pharmaceutical Intermediate Synthesis

The compound and its derivatives have been employed as intermediates in the synthesis of pharmaceuticals. For instance, the enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol", has significant implications in the production of various drug intermediates, such as antihistamines and cycloalkyl[b]indoles (Kavi et al., 2021).

2. Chiral Building Blocks for Bioactive Compounds

Enantiomerically enriched forms of the compound have been identified as crucial chiral building blocks for the synthesis of bioactive compounds. This highlights the role of "1-(5-Bromo-2-methoxyphenyl)ethanol" and its derivatives in the development of new, potentially therapeutic molecules (Fuglseth et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRYFLFXINLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501902 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methoxyphenyl)ethanol | |

CAS RN |

16602-17-8 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)